

# Lhf-535 discovery and development history

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Lhf-535*  
Cat. No.: *B608563*

[Get Quote](#)

## Discovery and Preclinical Development

The development of **LHF-535** originated from a high-throughput screening of a 400,000-compound library which identified a class of potent arenavirus inhibitors based on an acylhydrazone scaffold.<sup>[1]</sup> **LHF-535** is a small-molecule compound belonging to the bis-substituted benzimidazole class and is an optimized analog of a previously identified benzimidazole derivative, ST-193.<sup>[2][3]</sup> The optimization process focused on enhancing pharmacokinetic properties, antiviral potency, and broad-spectrum activity against arenaviruses.<sup>[2]</sup> Development was supported by funding from the U.S. Government, including NIH SBIR grants.<sup>[4]</sup>

## Mechanism of Action

**LHF-535** is a viral entry inhibitor that targets the arenavirus envelope glycoprotein (GP).<sup>[2][5][6]</sup> This glycoprotein complex is essential for the virus to enter host cells and consists of a receptor-binding subunit (GP1), a transmembrane fusion subunit (GP2), and a stable signal peptide (SSP).<sup>[2]</sup> **LHF-535** is thought to bind to and stabilize a pre-fusion structure of the GP complex, which suppresses the conformational changes in GP2 required for the fusion of the viral and host cell membranes.<sup>[2]</sup> Studies have shown that sensitivity to the drug is modulated by specific amino acid substitutions in the transmembrane domain of the GP2 subunit.<sup>[7][8]</sup>



[Click to download full resolution via product page](#)

**Caption:** Mechanism of Action of **LHF-535** as an Arenavirus Entry Inhibitor.

## In Vitro Potency

**LHF-535** has demonstrated potent antiviral activity against a wide array of hemorrhagic fever arenaviruses. Using a lentiviral pseudotype infectivity assay, it was determined to have sub-nanomolar potency against the viral envelope glycoproteins from all Lassa virus lineages.[\[5\]](#)[\[7\]](#)

| Virus / Glycoprotein           | Assay Type                        | Potency (IC50 / EC50)                          | Reference            |
|--------------------------------|-----------------------------------|------------------------------------------------|----------------------|
| Lassa Virus (various lineages) | Lentiviral Pseudotype Infectivity | 0.1-0.3 nM (IC50)                              | Not explicitly cited |
| Lassa Virus                    | Not Specified                     | <1 $\mu$ M (EC50)                              | Not explicitly cited |
| Machupo Virus                  | Not Specified                     | <1 $\mu$ M (EC50)                              | Not explicitly cited |
| Junin Virus                    | Not Specified                     | <1 $\mu$ M (EC50)                              | Not explicitly cited |
| VSVg Virus                     | Not Specified                     | 1-10 $\mu$ M (EC50)                            | Not explicitly cited |
| Junin Virus (Candid#1 strain)  | Virus-yield Reduction             | Potently inhibited wild-type, but not Candid#1 | [7]                  |

## Preclinical Efficacy in Animal Models

The *in vivo* efficacy of **LHF-535** has been evaluated in both mouse and guinea pig models, demonstrating significant protection against lethal arenavirus challenge.

| Animal Model          | Virus                | Dose Regimen                                                                     | Key Outcomes                                                                                                 | Reference   |
|-----------------------|----------------------|----------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------|-------------|
| AG129 Mice            | Tacaribe Virus       | 3, 10, or 30 mg/kg, daily oral dose                                              | Protected mice from lethal challenge; Dramatically reduced viral titers in plasma, spleen, and liver.<br>[9] | [5][7][9]   |
| AG129 Mice            | Tacaribe Virus       | 10 mg/kg, daily oral dose (initiated up to 72h post-exposure)                    | Effective as a post-exposure therapeutic.[9]                                                                 | [9]         |
| Strain 13 Guinea Pigs | Lassa Virus (Josiah) | 50 mg/kg/day, once-daily administration (initiated 1 or 3 days post-inoculation) | 100% protection from lethality; Reduced viremia and clinical signs of disease.[2][10]                        | [2][10][11] |

## Experimental Protocols (Preclinical)

The antiviral activity of **LHF-535** was assessed using a lentiviral-based pseudotype system. Lentiviral particles were engineered to express the envelope glycoproteins (GPs) of various arenaviruses. These pseudotyped viruses were then used to infect target cells in the presence of varying concentrations of **LHF-535**. The level of infection was typically quantified by measuring the activity of a reporter gene (e.g., luciferase) encoded by the lentiviral vector. The IC50 value was calculated as the concentration of **LHF-535** that inhibited infectivity by 50%.[\[5\]](#) [\[7\]](#)

- Mouse Model: AG129 mice, which lack a functional interferon response, were challenged with a lethal dose of Tacaribe virus via intraperitoneal injection.[\[5\]](#)[\[9\]](#) **LHF-535** was administered orally as a daily dose, starting either shortly before or up to 72 hours after the

viral challenge.[9] Efficacy was evaluated based on survival rates and viral titers in plasma and tissues, which were measured at specific time points post-infection.[5][9]

- Guinea Pig Model: Strain 13 guinea pigs were infected with a lethal dose of guinea pig-adapted Lassa virus (Josiah strain) by subcutaneous injection.[2][3] **LHF-535** was administered orally once daily, with treatment initiated either 24 or 72 hours post-infection.[3] The primary endpoints were survival, with secondary measures including body weight, temperature, clinical signs of disease, and serum viremia levels determined by plaque assay. [2][10]

## Clinical Development

Following promising preclinical results, **LHF-535** advanced into human clinical trials to evaluate its safety, tolerability, and pharmacokinetics in healthy volunteers.[6][12]



[Click to download full resolution via product page](#)

**Caption:** Clinical Development Workflow for **LHF-535**.

## Phase 1 Clinical Trials

Two Phase 1, randomized, double-blind, placebo-controlled trials were conducted in healthy adult volunteers in Australia.<sup>[6][12][13]</sup> The primary objective of both studies was to assess the safety and tolerability of **LHF-535**, with a secondary objective to evaluate its pharmacokinetic profile.<sup>[6]</sup>

This study evaluated single oral doses of **LHF-535** in a weight-based, escalating manner across several cohorts.<sup>[6][12][13]</sup>

| Parameter     | Description                                                                               | Reference |
|---------------|-------------------------------------------------------------------------------------------|-----------|
| Objective     | To assess the safety, tolerability, and pharmacokinetics of single oral doses of LHF-535. | [12]      |
| Design        | Randomized, double-blind, placebo-controlled, single ascending dose.                      | [12][13]  |
| Participants  | Up to 56 healthy subjects, randomized into 5-7 cohorts of 8 subjects each.                | [12]      |
| Dosing        | Weight-based oral doses ranging from 0.3 mg/kg to 40 mg/kg.                               | [12][13]  |
| Randomization | Within each cohort, 6 participants received LHF-535 and 2 received placebo.               | [12][13]  |

This study assessed the safety and pharmacokinetics of **LHF-535** administered daily over a 14-day period.[14]

| Parameter     | Description                                                                                                                                | Reference |
|---------------|--------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Objective     | To assess the safety, tolerability, and pharmacokinetics of multiple oral doses of LHF-535.                                                | [14]      |
| Design        | Randomized, double-blind, placebo-controlled, multiple ascending dose.                                                                     | [13][14]  |
| Participants  | 24 healthy participants in three sequential cohorts of 8.                                                                                  | [13]      |
| Dosing        | Fixed doses of 450, 900, or 1,125 mg per day for 14 days.<br>The 1,125 mg/day cohort received a loading dose of 2,250 mg on the first day. | [12][13]  |
| Randomization | Within each cohort, 6 participants received LHF-535 and 2 received placebo.                                                                | [13][14]  |

## Clinical Safety and Pharmacokinetics

Across both Phase 1 studies, **LHF-535** was found to be well tolerated.[12][13]

- **Adverse Events:** Treatment-emergent adverse events (TEAEs) were reported more frequently in placebo recipients than in those who received **LHF-535**.[12][13] The most common TEAEs in the **LHF-535** group were gastrointestinal disorders, particularly diarrhea, which was reported in 13.9% of recipients (compared to none in the placebo group) and was primarily seen at higher doses.[6] No concerning safety issues were identified.[13]
- **Pharmacokinetics:** **LHF-535** demonstrated rapid absorption and a long half-life.[12][13] The plasma exposures achieved were predicted to be sufficient to suppress viral replication, based on preclinical models.[12][13]

## Experimental Protocols (Clinical)

Both Phase 1 studies were randomized, double-blind, placebo-controlled trials conducted at a single center.[13] Healthy male and female volunteers between 18 and 50 years of age were enrolled.[6] In each cohort for both studies, participants were randomized (6 active, 2 placebo). [12][13] A safety monitoring committee reviewed blinded safety data from each cohort before proceeding with dose escalation.[6]

- Safety: Assessments included continuous monitoring of adverse events, physical examinations, vital signs, 12-lead ECGs, and clinical laboratory tests (hematology, clinical chemistry, coagulation, and urinalysis).[6]
- Pharmacokinetics: Blood samples were collected at predetermined time points after dosing to measure plasma concentrations of **LHF-535**. Bioanalysis was performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Pharmacokinetic parameters were calculated using a noncompartmental approach.[6]

## Conclusion

**LHF-535** has progressed from a lead-optimized compound to a clinical-stage antiviral candidate for Lassa fever. Its discovery was rooted in high-throughput screening and subsequent chemical optimization. The drug demonstrates a clear mechanism of action as a viral entry inhibitor with potent *in vitro* activity. Efficacy has been established in rigorous preclinical animal models, showing high rates of protection against lethal arenavirus infection. Phase 1 clinical trials in healthy volunteers have established a favorable safety, tolerability, and pharmacokinetic profile, supporting its continued development for evaluation in patients with Lassa fever.[12][13]

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Lead optimization of an acylhydrazone scaffold possessing antiviral activity against Lassa virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]
- 3. WO2013123215A2 - Antiviral drugs for treatment of arenavirus infection - Google Patents [patents.google.com]
- 4. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 5. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A potent Lassa virus antiviral targets an arenavirus virulence determinant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. journals.plos.org [journals.plos.org]
- 8. A potent Lassa virus antiviral targets an arenavirus virulence determinant | PLOS Pathogens [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. Lassa antiviral LHF-535 protects guinea pigs from lethal challenge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety and Pharmacokinetics of LHF-535, a Potential Treatment for Lassa Fever, in Healthy Adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.asm.org [journals.asm.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
- 14. journals.asm.org [journals.asm.org]
- To cite this document: BenchChem. [Lhf-535 discovery and development history]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b608563#lhf-535-discovery-and-development-history\]](https://www.benchchem.com/product/b608563#lhf-535-discovery-and-development-history)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)